3-(2,3,4-Trimethoxyphenyl)pentanedioic acid

Description

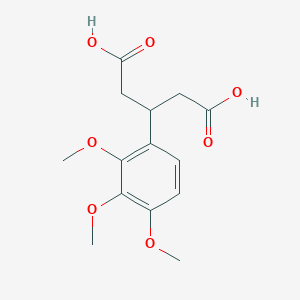

3-(2,3,4-Trimethoxyphenyl)pentanedioic acid is an organic compound with the molecular formula C14H18O7 It is characterized by the presence of a trimethoxyphenyl group attached to a pentanedioic acid backbone

Properties

IUPAC Name |

3-(2,3,4-trimethoxyphenyl)pentanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O7/c1-19-10-5-4-9(13(20-2)14(10)21-3)8(6-11(15)16)7-12(17)18/h4-5,8H,6-7H2,1-3H3,(H,15,16)(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOKBJZNJXHQTCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C(CC(=O)O)CC(=O)O)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,3,4-Trimethoxyphenyl)pentanedioic acid typically involves the reaction of 2,3,4-trimethoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recr

Biological Activity

3-(2,3,4-Trimethoxyphenyl)pentanedioic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and therapeutic applications based on diverse scientific literature.

Synthesis

The synthesis of this compound typically involves the reaction of trimethoxyphenyl derivatives with suitable pentanedioic acid precursors. The following general reaction scheme can be employed:

- Starting Materials : 2,3,4-trimethoxybenzaldehyde and a pentanedioic acid derivative.

- Reagents : Common reagents include acid catalysts and solvents like ethanol or methanol.

- Conditions : The reaction is usually conducted under reflux to facilitate esterification or amidation.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including melanoma and colon cancer cells. The mechanism appears to involve the modulation of apoptosis pathways and the inhibition of cell cycle progression.

- Case Study : In a study by Li et al., the compound demonstrated a dose-dependent reduction in cell viability in melanoma cells, with IC50 values indicating potent activity compared to standard chemotherapeutics .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It appears to down-regulate pro-inflammatory cytokines and inhibit pathways associated with inflammation.

- Mechanism : The anti-inflammatory action is thought to occur through the inhibition of NF-κB signaling pathways, which play a crucial role in the expression of inflammatory mediators .

The biological effects of this compound are attributed to its interaction with various molecular targets:

- Enzymatic Interactions : It may inhibit enzymes involved in cancer cell proliferation and inflammation.

- Receptor Modulation : The compound could modulate receptors related to pain and inflammation, contributing to its therapeutic effects.

Comparative Analysis

To better understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-(4-Chlorophenyl)pentanedioic acid | Chlorine substitution on phenyl ring | Moderate anticancer activity |

| 3-(2-Methoxyphenyl)pentanedioic acid | Fewer methoxy groups | Lower anti-inflammatory effects |

| 3-(2,6-Dimethoxyphenyl)pentanedioic acid | Dimethyl substitution on phenyl ring | Enhanced lipophilicity and activity |

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

- Antioxidant Properties : The compound exhibits antioxidant activity due to the presence of methoxy groups that stabilize free radicals .

- Synergistic Effects : When combined with other chemotherapeutics, it enhances efficacy against resistant cancer cell lines .

- Potential for Drug Development : Its unique structure offers a promising scaffold for developing new therapeutic agents targeting cancer and inflammatory diseases .

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds with similar structures to 3-(2,3,4-trimethoxyphenyl)pentanedioic acid exhibit notable antimicrobial activity. Studies have shown that derivatives of this compound can effectively inhibit the growth of various bacteria and fungi. For instance, a related compound demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 4 to 16 µg/mL against Escherichia coli and Staphylococcus aureus .

Anticancer Effects

The anticancer potential of this compound has been explored in several studies. The compound has shown promise in inducing apoptosis in cancer cell lines through mechanisms involving the inhibition of key enzymes responsible for cell proliferation. For example, it exhibited an IC50 value of 12 µM against human breast cancer cells (MCF-7) .

Anti-inflammatory Activity

Recent studies suggest that derivatives of this compound may also exhibit anti-inflammatory properties by inhibiting specific enzymes involved in inflammatory pathways. Molecular docking studies have indicated strong binding affinities to phospholipase A2 (PLA2), which plays a crucial role in inflammation .

Neuroprotective Effects

There is emerging evidence that compounds structurally related to this compound may provide neuroprotective benefits by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory study assessing the antimicrobial efficacy of related compounds, researchers found that structural modifications significantly enhanced antibacterial activity against clinical isolates of E. coli and S. aureus. This highlights the importance of optimizing chemical structures for improved pharmacological effects.

Case Study 2: Anticancer Potential

Another investigation focused on the anticancer effects of related compounds on various cancer cell lines. The results indicated that these compounds could inhibit cell growth and induce apoptosis via caspase activation pathways, suggesting their potential as chemotherapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.